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Compound of Interest

1-(3-Chlorophenyl)cyclohexan-1-
Compound Name:
amine
CAS No.: 959140-90-0
Cat. No.: B3317354
\ J

Physicochemical Core Identity

Compound Class: Arylcyclohexylamine (Dissociative Anesthetic / NPS) Structural Analog:
Primary amine congener of 3-CI-PCP; 3-Chloro analog of PCA (Phenylcyclohexylamine).

The precise stoichiometric and mass data below are critical for high-resolution mass
spectrometry (HRMS) calibration and quantitative analysis.
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Property Value Notes

1-(3-Chlorophenyl)cyclohexan-
IUPAC Name ( ] phenyley
1-amine

3-CI-PCA; 3'-CI-PCA; 1-(3- Distinct from 3-CI-PCP

chlorophenyl)cyclohexanamine  (piperidine ring)

Common Aliases

CAS Number 1339173-40-8 Reference:
Guidechem/ChemicalBook [1]

Molecular Formula C12H16CIN

Molecular Weight 209.72 g/mol Average Mass

Monoisotopic Mass 209.0971 g/mol For [M+H]* calc: 210.1044

Chlorine Isotope 35CI (75.77%) / 37Cl (24.23%) Expect 3:1 ratio at M and M+2

Heavy Atom Count 14

Topological PSA 26.02 A2 Polar Surface Area (Amine)

Synthetic Pathways & Mechanistic Logic

While the "Maddox" method (aminonitrile intermediate) is standard for tertiary amines like PCP,
the synthesis of the primary amine (PCA analogs) requires different tactics due to the instability
of the primary aminonitrile.

The most scientifically robust protocol for this specific hindered primary amine is the Ritter
Reaction or the Schmidt Reaction sequence, starting from the tertiary alcohol.

The Ritter-Grignard Protocol (Recommended)

This pathway ensures the stability of the nitrogen center by introducing it after the carbon
skeleton is constructed.

Step 1: Grignard Addition (Carbon Skeleton Formation)

o Reagents: 3-Chlorobromobenzene, Magnesium turnings, Cyclohexanone, THF (anhydrous).

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3317354?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mechanism: Formation of the Grignard reagent (3-chlorophenylmagnesium bromide)
followed by nucleophilic attack on the carbonyl carbon of cyclohexanone.

e Product: 1-(3-Chlorophenyl)cyclohexan-1-ol (Tertiary Alcohol).
Step 2: Ritter Reaction (Amine Installation)
o Reagents: Sodium Cyanide (or Acetonitrile), Sulfuric Acid (H2S0a4), Glacial Acetic Acid.

o Mechanism: Protonation of the tertiary alcohol generates a stable tertiary carbocation
(stabilized by the adjacent aryl ring). Nucleophilic attack by the nitrile nitrogen forms a
nitrilium ion, which is hydrolyzed to the amide (formamide or acetamide).

Step 3: Hydrolysis
e Reagents: Conc. HCI, Reflux.[1]

o Outcome: Cleavage of the amide bond yields the target primary amine as the hydrochloride
salt.

Synthetic Pathway Visualization

3-Cl-Bromobenzene
+Mg/THF

1-(3-Chlorophenyl)
cyclohexan-1-amine HCI

Click to download full resolution via product page

Caption: Figure 1. Chemo-selective synthesis via Grignard addition followed by Ritter reaction
to install the hindered primary amine.

Analytical Forensics: Identification Protocols

Distinguishing 1-(3-chlorophenyl)cyclohexan-1-amine from its isomers (e.g., 2-chloro or 4-
chloro analogs) and tertiary congeners (like 3-CI-PCP) requires multi-modal analysis.
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GC-MS Fragmentation Profile (El, 70eV)

The electron ionization (EI) spectrum is dominated by the fragmentation of the cyclohexane

ring.
e Molecular lon (Me*):m/z 209 (distinctive 3:1 chlorine cluster at 209/211).

o Base Peak: Often m/z 166 (Loss of Propyl radical/Ring contraction) or m/z 178 (Loss of
CH2NH2).

o Note: Unlike PCP (which shows a base peak at m/z 200 or 91), primary amines often
show significant alpha-cleavage loss of the amine group or ring fragmentation.

» Diagnostic lon:m/z 138/140 (Chlorophenyl fragment) confirms the halogen substitution on
the ring.

Analytical Workflow Diagram
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Data Interpretation:
1. M+ (209/211)
2. Retention Time vs 3-CI-PCP

Click to download full resolution via product page

Caption: Figure 2. Forensic extraction and identification workflow. Derivatization is
recommended for primary amines to prevent tailing.

Pharmacological Context & Safety (SAR)

Mechanism of Action: Like its parent compound PCA (Phenylcyclohexylamine), this molecule is
a potent NMDA receptor antagonist.[2][3] However, Structure-Activity Relationship (SAR)
studies on arylcyclohexylamines indicate distinct shifts in pharmacology when the tertiary
amine (piperidine) is replaced by a primary amine:

» Dopaminergic Potency: Primary amine analogs (PCAs) often exhibit higher affinity for the
Dopamine Transporter (DAT) compared to their PCP counterparts, acting as reuptake
inhibitors or releasing agents [2].
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» Neurotoxicity Risk: PCA is a known selective neurotoxin for serotonergic neurons. The
addition of the 3-chloro group alters the metabolic profile, but the risk of serotonergic toxicity
remains a critical hypothesis that must be assumed until disproven.

o Dissociative Profile: The 3-chloro substitution generally enhances analgesic and anesthetic
potency compared to the unsubstituted phenyl ring, often increasing the "body load" or
physical sedation.

Handling Precautions:
» Hygroscopic Solid: The HCI salt is likely hygroscopic. Store in a desiccator at -20°C.

o Exposure: Treat as a potent neurotoxin. Use full PPE (nitrile gloves, respirator) and handle
only in a fume hood.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Technical Monograph: Physicochemical & Analytical
Profiling of 1-(3-Chlorophenyl)cyclohexan-1-amine]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b3317354#molecular-weight-and-
formula-of-1-3-chlorophenyl-cyclohexan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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